molecular formula C16H10Cl2N4OS B11991450 6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 303094-66-8

6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11991450
CAS No.: 303094-66-8
M. Wt: 377.2 g/mol
InChI Key: CBFFTXANIZNLIF-UHFFFAOYSA-N
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Description

    6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: , is a complex organic compound with a mouthful of a name!

  • It belongs to the class of thioxotriazines , which are heterocyclic compounds containing a triazine ring (a six-membered ring with three nitrogen atoms) and a sulfur atom.
  • The compound’s structure features a dichlorobenzylidene group attached to an amino group, forming a thioxo (sulfur-oxygen double bond) linkage.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a mild acid catalyst (such as acetic acid). Heating the mixture facilitates the formation of the desired product.

      Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories or pharmaceutical companies is feasible.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions lead to derivatives with modified functional groups, such as halogenated or alkylated forms.

  • Scientific Research Applications

      Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biochemical studies.

      Industry: Limited industrial applications, but its stability and unique structure may inspire further research.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
    • Molecular Targets: Further research is needed to identify specific targets (e.g., proteins, enzymes, or receptors) affected by this compound.

      Pathways Involved: Understanding its impact on cellular pathways is crucial for therapeutic applications.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a dichlorobenzylidene group, amino functionality, and thioxo moiety sets it apart.

      Similar Compounds: While I don’t have a specific list, other thioxotriazines or related heterocycles may share structural similarities.

    Properties

    CAS No.

    303094-66-8

    Molecular Formula

    C16H10Cl2N4OS

    Molecular Weight

    377.2 g/mol

    IUPAC Name

    6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one

    InChI

    InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24)

    InChI Key

    CBFFTXANIZNLIF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl

    Origin of Product

    United States

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